Betaalanyl-l-histidine
Overview
Description
Betaalanyl-l-histidine, commonly known as carnosine, is an endogenous dipeptide composed of betaalanine and l-histidine. It is naturally found in high concentrations in tissues with high metabolic rates, such as muscles and the brain. This compound is known for its antioxidant, anti-inflammatory, and anti-aggregant properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betaalanyl-l-histidine can be synthesized through the direct coupling of unprotected betaalanine with l-histidine mediated by an enzyme. This method involves the use of a recombinant dipeptidase from Serratia marcescens, which shows high synthetic activity towards this compound. The reaction is facilitated by divalent metal ions, higher temperatures, lower pH, and increasing substrate loadings .
Industrial Production Methods
In industrial settings, this compound is produced by subjecting N-BOC-beta-alanine and l-histidine methyl ester hydrochloride to an aminolysis reaction under strong base catalysis. The acid is then deprotected to obtain the final product. This method is characterized by its high yield, good purity, and low cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Betaalanyl-l-histidine undergoes various chemical reactions, including:
Oxidation: Acts as an antioxidant by scavenging reactive oxygen species.
Reduction: Reduces the rate of formation of advanced glycation end-products.
Substitution: Can form derivatives with other compounds to enhance its stability and bioavailability
Common Reagents and Conditions
Oxidation: Involves reactive oxygen species.
Reduction: Involves reducing agents that target glycation end-products.
Substitution: Involves reagents like trolox, l-Dopa, and cyclodextrins.
Major Products Formed
Oxidation: Formation of less reactive species.
Reduction: Reduced glycation end-products.
Substitution: Formation of carnosine derivatives with enhanced properties.
Scientific Research Applications
Betaalanyl-l-histidine has a wide range of applications in scientific research:
Chemistry: Used as a buffer and metal ion chelator.
Biology: Studied for its role in cellular senescence and rejuvenation.
Medicine: Investigated for its potential in treating neurodegenerative diseases, ischemic injuries, and as an anti-inflammatory agent.
Industry: Used in the development of nutraceuticals and functional foods .
Mechanism of Action
Betaalanyl-l-histidine exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges reactive oxygen and nitrogen species.
Anti-inflammatory Activity: Down-regulates the production of pro-inflammatory mediators.
Energy Metabolism Modulation: Modulates energy metabolism in immune cells.
Metal Chelation: Binds to metal ions, preventing their harmful effects .
Comparison with Similar Compounds
Similar Compounds
Anserine: A dipeptide similar to betaalanyl-l-histidine but with a methylated histidine residue.
Homocarnosine: Composed of betaalanine and gamma-aminobutyric acid.
N-acetylcarnosine: A derivative with enhanced stability and bioavailability.
Uniqueness
This compound is unique due to its high concentration in muscle and brain tissues, its multifunctional properties, and its potential therapeutic applications. Unlike its derivatives, it is naturally occurring and has a well-documented safety profile .
Properties
IUPAC Name |
(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDMUUFPQAZJY-GUJSIPDISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.